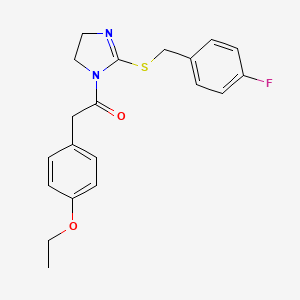![molecular formula C21H19N3O2S B2661861 N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 863001-81-4](/img/structure/B2661861.png)
N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is highly expressed in many cancer cells, and as such, BPTES has been studied extensively for its potential as an anti-cancer agent.
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile Enhancement
Research on structurally analogous compounds, such as phenylpiracetam and its methyl derivative, highlights the significance of stereochemistry in improving pharmacological profiles. These studies demonstrate that the configuration of stereocenters in molecules can directly relate to their biological properties, including memory enhancement and cognitive function improvement following trauma or age-related pathologies. The methodological approaches to synthesize enantiomerically pure versions of these compounds underscore the potential of specific stereoisomers for therapeutic use, necessitating drug substance purification to isolate the most effective stereoisomer (Veinberg et al., 2015).
Heterocyclic Compounds in Optical Sensors and Medicinal Applications
Compounds containing heteroatoms such as triazole, thiazole, and pyridine have been extensively utilized in the synthesis of optical sensors due to their biological and medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing their versatility in scientific research beyond pharmacological applications (Jindal & Kaur, 2021).
Functional Chemical Groups in CNS Acting Drugs
A comprehensive review of literature identifies functional chemical groups, including various heterocycles with heteroatoms (N, S, O), as lead molecules for synthesizing compounds with potential central nervous system (CNS) activity. These compounds span a wide range of effects, from depression to euphoria and convulsion, highlighting the chemical diversity and potential therapeutic applications of these structures in addressing CNS disorders (Saganuwan, 2017).
Chemically Modified Xylans for Biopolymer Development
The chemical modification of xylan, a biopolymer, into ethers and esters with specific properties offers a unique avenue for scientific research. This modification path underscores the potential for developing new materials with tailored functional groups, substitution degrees, and patterns, further expanding the applications of such chemically modified biopolymers in various fields (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
N-[(2-oxopyrrolidin-1-yl)methyl]-4-phenyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-19-7-4-13-23(19)15-24(21-22-12-14-27-21)20(26)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-12,14H,4,7,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLUBEIGYVXCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=NC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2661778.png)

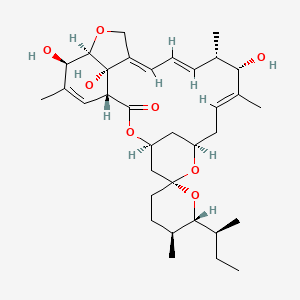

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2661785.png)
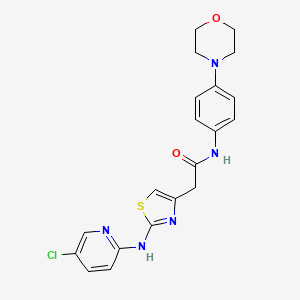
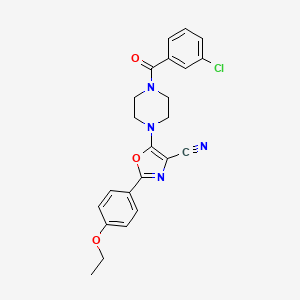
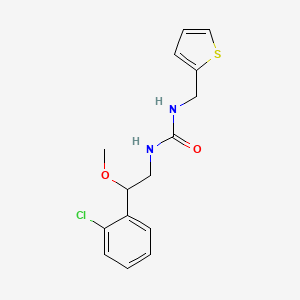
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)




